An In-Depth Technical Guide to Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
An In-Depth Technical Guide to Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
This guide provides a comprehensive technical overview of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique spirocyclic scaffold in their synthetic and therapeutic programs.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of contemporary drug design, there is a continuous drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a range of advantages, including improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties. Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate embodies these desirable characteristics, making it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide will delve into the chemical properties, synthesis, and applications of this important compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 1251002-00-2 | [2] |
| Appearance | Pale-yellow to yellow-brown liquid | [3] |
| Boiling Point | 326.1°C at 760 mmHg (Predicted) | [3] |
| Storage | 2-8°C, protected from light, inert gas | [3] |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): Based on the structure and data for the isomeric compound tert-butyl 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylate, the following proton signals are anticipated (in CDCl₃):
-
A singlet around 1.47 ppm corresponding to the nine protons of the tert-butyl group.
-
A series of multiplets in the range of 1.5-1.9 ppm and 3.0-3.6 ppm corresponding to the methylene protons of the azetidine and piperidine rings.[4]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Predicted chemical shifts for the carbon atoms would include:
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A signal around 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Signals in the range of 30-60 ppm for the carbons of the spirocyclic rings.
-
A signal around 155 ppm for the carbonyl carbon of the carbamate group.
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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C-H stretching (alkane): ~2850-2970 cm⁻¹
-
C=O stretching (carbamate): ~1680-1700 cm⁻¹
-
N-H stretching (secondary amine): ~3300-3500 cm⁻¹ (if the free amine is present)
-
C-N stretching : ~1000-1200 cm⁻¹
Mass Spectrometry (MS): The expected exact mass for the molecular ion [M+H]⁺ would be approximately 227.1754 g/mol .
Synthesis and Reaction Mechanisms
A representative synthetic approach is outlined below, based on methodologies for similar structures.[4][5]
Figure 1: Generalized Synthetic Workflow. This diagram illustrates a potential pathway for the synthesis of the target compound, starting from readily available precursors.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of similar compounds.
Step 1: Synthesis of the 1,6-Diazaspiro[3.5]nonane core. This step typically involves a multi-step sequence, potentially starting from commercially available materials to construct the azetidine and piperidine rings around a central quaternary carbon. This could involve reactions such as Michael additions, cyclizations, and reductions.[5]
Step 2: Boc Protection of the Piperidine Nitrogen.
-
To a solution of 1,6-diazaspiro[3.5]nonane in a suitable solvent (e.g., dichloromethane) at 0°C, add a base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate.
Causality in Experimental Choices: The use of a bulky protecting group like Boc (tert-butoxycarbonyl) is a strategic choice. The steric hindrance of the tert-butyl group often directs the protection to the less sterically hindered nitrogen atom, which in this case would likely be the piperidine nitrogen. The Boc group is also favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing synthetic flexibility for subsequent modifications.
Applications in Drug Discovery and Medicinal Chemistry
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is not just a chemical curiosity; it is a valuable building block with direct applications in the development of novel therapeutics. Its utility stems from the unique properties of the diazaspiro[3.5]nonane scaffold.
Role as a PROTAC Linker
One of the most significant applications of this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 2: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule, utilizing a linker such as a diazaspiro[3.5]nonane derivative, brings a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
The diazaspiro[3.5]nonane scaffold provides a rigid and defined three-dimensional structure to the linker, which is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This rigidity can lead to improved degradation efficiency and selectivity.
A Bioisostere for Piperidine
The 1,6-diazaspiro[3.5]nonane moiety can also be considered a bioisostere of piperidine, a common motif in many approved drugs. Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound to improve its pharmacological properties without significantly changing its binding affinity for the target. Replacing a piperidine ring with a diazaspiro[3.5]nonane can alter properties such as solubility, lipophilicity, and metabolic stability, potentially leading to a more drug-like molecule.
Conclusion and Future Perspectives
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a prime example of a modern building block that addresses the need for greater three-dimensionality in drug candidates. Its utility as a rigid linker in PROTACs and as a bioisostere for common heterocyclic motifs underscores its importance in contemporary medicinal chemistry. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this diazaspiro[3.5]nonane derivative is expected to grow. Further research into novel synthetic routes and the exploration of its incorporation into a wider range of therapeutic agents will undoubtedly solidify its place in the medicinal chemist's toolbox.
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